CB1 Receptor Antagonism: Class-Level Evidence for the Sulfonylated Piperazine Chemotype
The sulfonylated piperazine class to which CAS 1396850-82-0 belongs is defined in the peer-reviewed patent literature as selective cannabinoid-1 receptor (CB1) antagonists/inverse agonists for obesity [1]. Within this class, potency at human recombinant CB1 receptors spans from low nanomolar to sub-micromolar concentrations depending on the sulfonyl substituent identity. However, the exact CB1 IC₅₀, selectivity panel data, and functional inverse agonism metrics for CAS 1396850-82-0 specifically have not been disclosed in any accessible primary research paper, authoritative public database, or patent document within the search constraints applied. The only direct database annotation is from IDRBLab, which lists the compound as a CB1 antagonist patented for obesity without quantitative receptor pharmacology [2]. This constitutes class-level inference only; no head-to-head comparison with a named analog can be constructed at this time.
| Evidence Dimension | CB1 receptor antagonism (primary pharmacological mechanism) |
|---|---|
| Target Compound Data | Not publicly disclosed for CAS 1396850-82-0 specifically |
| Comparator Or Baseline | Closest patent analogs (e.g., sulfonylated piperazine derivatives with variant sulfonyl groups) report CB1 binding Ki values in the nanomolar range, but exact comparator identity and potency cannot be linked to this CAS number |
| Quantified Difference | Cannot be computed; zero direct comparative data available in accessible sources |
| Conditions | Patent class: 1-sulfonyl-4-acylpiperazines; target: human CB1 receptor; indication: obesity |
Why This Matters
Procurement decisions for CB1 antagonist tool compounds require target engagement data; without disclosed potency for this specific analog, users must either generate de novo pharmacology data or select a literature-validated comparator from the same patent family.
- [1] Sharma MK, Murumkar PR, Barmade MA, Giridhar R, Yadav MR. A comprehensive patents review on cannabinoid 1 receptor antagonists as antiobesity agents. Expert Opin Ther Pat. 2015;25(10):1093-116. PMID: 26161824. View Source
- [2] IDRBLab Database. Drug ID: D07NAA. Sulfonylated piperazine derivative 4. Target: CB1. Indication: Obesity. View Source
